N-(1-Chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide
Description
Properties
CAS No. |
860954-40-1 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-21-13-9-7-12(8-10-13)16(20)18-15(17)14(19)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,18,20) |
InChI Key |
AUCYKNCTQYVRJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with 1-chloro-2-oxo-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Hydroxylated benzamides.
Scientific Research Applications
Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Chloro and Methoxy Groups
Compound A : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
- Synthesis : Prepared via DCC/HOBt-mediated coupling of 2-methoxy-4-methylbenzoic acid and 4-chloroaniline at −50°C .
- Fluorescence Properties : Exhibits strong fluorescence at λex 340 nm/λem 380 nm, optimized at pH 5 and 25°C. Detection limits (LOD = 0.269 mg/L) suggest utility in environmental or analytical chemistry .
- Key Difference: The 4-methyl group in Compound A enhances hydrophobicity compared to the 2-oxo-2-phenylethyl chain in the target compound, which may reduce solubility but improve binding to nonpolar targets .
Compound B : N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide ()
- Biological Activity : Demonstrates strong docking affinity (−9.65 kcal/mol) with EGFR kinase domain (PDB: 1M17), attributed to the 4-methoxybenzamide moiety’s hydrogen bonding with Thr830 and Met769 .
- Structural Contrast: The quinazolinone core in Compound B introduces rigid planar geometry, enhancing target selectivity compared to the flexible 2-oxo-2-phenylethyl group in the target compound .
Benzamide Derivatives with Heterocyclic Modifications
Compound C : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ()
- Structure: Integrates a thiazolidinone ring and methoxy-propoxybenzylidene group, enabling dual functionality as a kinase inhibitor and metal chelator.
Key Research Findings and Implications
- Fluorescence Applications : Compound A’s pH-dependent fluorescence suggests that the target compound, if functionalized similarly, could serve as a pH-sensitive probe for biological imaging .
- Kinase Inhibition Potential: The 4-methoxybenzamide group in Compound B and the target compound may share binding motifs for kinase targets, warranting further in silico studies .
- Solubility Challenges : The 2-oxo-2-phenylethyl group in the target compound may reduce aqueous solubility compared to methyl-substituted analogs like Compound A, necessitating formulation optimization .
Q & A
Q. Q1. What are the standard protocols for synthesizing N-(1-Chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide, and how can purity be ensured?
The compound is typically synthesized via coupling reactions. A common method involves reacting 4-methoxybenzamide derivatives with 1-chloro-2-oxo-2-phenylethyl precursors using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions . Post-synthesis, purity is confirmed via:
- IR spectroscopy : To verify amide bond formation (C=O stretch ~1650–1700 cm⁻¹).
- ¹H-NMR : To confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.8–7.5 ppm).
- Elemental analysis : To validate stoichiometric ratios of C, H, N .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields or unexpected byproducts during synthesis?
Low yields often arise from incomplete coupling or competing reactions. Strategies include:
- Temperature control : Maintain sub-zero temperatures to suppress side reactions (e.g., hydrolysis of active intermediates) .
- Reagent stoichiometry : Optimize DCC/HOBt ratios (typically 1:1) to enhance coupling efficiency.
- Byproduct analysis : Use LC-MS or TLC to identify impurities. For example, notes unexpected products like 2-((4-bromophenyl)amino)-2-methylpropanenitrile under certain conditions, highlighting the need for real-time monitoring .
Spectroscopic Analysis and Optimization
Q. Q3. What experimental conditions maximize fluorescence intensity for this compound?
Fluorescence properties are highly dependent on:
- pH : Optimal intensity at pH 5 due to balanced protonation states of functional groups.
- Solvent polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize excited states.
- Temperature : Maintain 25°C; higher temperatures increase non-radiative decay, reducing intensity .
Key parameters :
| Parameter | Value |
|---|---|
| λex | 340 nm |
| λem | 380 nm |
| LOD | 0.2691 mg·L⁻¹ |
| LOQ | 0.898 mg·L⁻¹ |
Biological Activity Evaluation
Q. Q4. What methodologies are used to assess the compound’s antimicrobial or anticancer potential?
- In vitro assays :
- Anticancer : MTT assays on cell lines (e.g., MCF-7 breast cancer) to measure IC50 values .
- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methoxy) to evaluate their impact on bioactivity .
Data Contradictions and Reproducibility
Q. Q5. How should researchers interpret conflicting fluorescence data under varying experimental setups?
Contradictions may arise from:
- Solvent effects : Polar solvents may stabilize charge-transfer states, altering emission profiles.
- Metal ion interactions : notes fluorescence quenching in the presence of Pb²⁺, suggesting competitive binding at the amide site .
Resolution : Standardize solvent systems and pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal interference.
Advanced Applications in Drug Development
Q. Q6. How can this compound serve as a scaffold for PDE IV inhibitors or other therapeutic agents?
- Structural analogs : Replace the methoxy group with cyclopentyloxy or dichloropyridyl moieties to enhance target binding, as demonstrated in for PDE IV inhibitors .
- Pharmacokinetic optimization : Introduce hydrophilic groups (e.g., sulfonyl) to improve solubility without compromising activity .
Computational and Crystallographic Insights
Q. Q7. What computational tools are recommended for predicting reactivity or crystallizing this compound?
- DFT calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Crystallography : Slow evaporation from methanol/water mixtures yields single crystals. highlights the importance of hydrogen bonding (e.g., N–H⋯O) in stabilizing crystal structures .
Troubleshooting Spectral Anomalies
Q. Q8. How to resolve discrepancies in NMR or IR data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
